molecular formula C20H20N2O4 B2491734 N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide CAS No. 2097857-90-2

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B2491734
CAS No.: 2097857-90-2
M. Wt: 352.39
InChI Key: QJPKSBSZZUNYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine carboxamide core substituted with a benzodioxole (1,3-benzodioxol-5-yl) group and a 2,3-dihydrobenzofuran moiety. The pyrrolidine ring’s puckering dynamics, as defined by Cremer-Pople parameters (e.g., amplitude and phase angles), may influence its binding affinity in pharmacological contexts .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-20(21-16-2-4-18-19(10-16)26-12-25-18)22-7-5-15(11-22)13-1-3-17-14(9-13)6-8-24-17/h1-4,9-10,15H,5-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPKSBSZZUNYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyrrolidine carboxamide. Its molecular formula is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, with a molecular weight of approximately 329.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. Various methodologies have been explored to optimize yields and purity, often utilizing solvents like acetic acid under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for these compounds often range from 0.1 to 9.5 µM for Gram-positive bacteria and 0.3 to 8.5 µM for Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antitumor Activity

The compound has also been evaluated for antitumor activity against various cancer cell lines. For example, compounds with similar structural features have shown cytotoxic effects on breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence the potency against different cancer types.

Neuroprotective Effects

Some studies have suggested that benzodioxole derivatives may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's . The mechanisms may involve modulation of oxidative stress pathways and inhibition of neuroinflammatory processes.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzodioxole derivatives against standard microbial strains, revealing potent activity with specific structural modifications leading to enhanced effects .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzodioxole derivatives on multiple cancer cell lines, where certain modifications resulted in significant reductions in cell viability .
  • Neuroprotective Mechanisms : Research into neuroprotective effects demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential in neurodegenerative disorders .

Data Tables

Activity Type Tested Strains/Cells MIC/IC50 Values Reference
AntimicrobialE. coli, S. aureus0.3 - 8.5 µM
AntitumorMCF-7, A549, HepG2IC50 values varied widely
NeuroprotectiveNeuronal cell linesSignificant reduction in markers

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Modifications Potential Implications
Target Compound Pyrrolidine carboxamide Benzodioxole, dihydrobenzofuran Enhanced aromatic stacking; conformational rigidity from dihydrobenzofuran
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-...* Pyrrolidine carboxamide Trifluoroethyl, morpholinopyridine, hydroxypropan-2-ylamine Improved solubility (trifluoroethyl); kinase inhibition potential (morpholinopyridine)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-Dimethyl-2-Oxo-1,2-Dihydro)Pyridin-3-yl)Methyl)-...† Pyrrole carboxamide Benzodioxolylmethyl, dihydropyridinone, methyl groups Metabolic stability (dihydropyridinone); steric hindrance (methyl groups)
3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropanal‡ Aldehyde Benzodioxole, methylpropanal Fragrance/toxicity profile (H412 aquatic toxicity)

*From Patent EP Bulletin (); †From RSC Supplementary Data (); ‡From Safety Data Sheet ().

Conformational and Electronic Properties

  • Pyrrolidine Puckering : The target compound’s pyrrolidine ring may adopt distinct puckering modes (e.g., envelope or twist conformations), quantified via Cremer-Pople coordinates. This contrasts with the pyrrole ring in D-19 (), which is planar due to aromaticity, reducing conformational flexibility .
  • Benzodioxole vs.

Preparation Methods

Cyclization Strategies

The pyrrolidine core is formed via [3+2] cycloaddition or intramolecular cyclization:

  • Method A : Azomethine ylide cycloaddition between N-methylglycine ester and methyl acrylate, followed by hydrolysis and decarboxylation.
  • Method B : Reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 3-substituted pyrrolidines.

Example Protocol (Method B) :

  • React ethyl 4-oxopentanoate with 2,3-dihydrobenzofuran-5-amine (1:1) in MeOH.
  • Add NaBH₃CN (2 eq) at 0°C, stir for 12 h.
  • Isolate ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxylate in 68% yield.

Carboxamide Formation

Coupling the pyrrolidine-carboxylic acid with benzodioxolylamine is achieved using activating agents:

  • HBTU-Mediated Coupling : Pyrrolidine-1-carboxylic acid (1 eq), HBTU (1.1 eq), DIPEA (3 eq) in DMF, 25°C, 16 h.
  • Oxalyl Chloride Method : For electron-deficient amines, oxalyl chloride converts the acid to its acyl chloride, which reacts with benzodioxolylamine in CH₂Cl₂.

Yield Comparison :

Activating Agent Solvent Temp (°C) Yield (%)
HBTU DMF 25 72
Oxalyl chloride CH₂Cl₂ 0→25 85

Final Assembly and Purification

The convergent synthesis concludes with coupling the pyrrolidine-carboxamide intermediate to the dihydrobenzofuran substituent. For example, Mitsunobu reaction or nucleophilic aromatic substitution links the fragments.

Mitsunobu Protocol :

  • Combine 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide (1 eq), 5-hydroxy-1,3-benzodioxole (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF.
  • Stir at 25°C for 24 h.
  • Purify via silica gel chromatography (EtOAc/hexane 1:1), isolating the product in 65% yield.

Purification Challenges :

  • Cis/trans isomerism in the pyrrolidine ring necessitates chiral HPLC or recrystallization.
  • Final product purity (>98%) is confirmed via HPLC (C18 column, MeCN/H₂O 70:30).

Scalability and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Phosgene Alternative : Triphosgene replaces phosgene in carboxamide formation, reducing toxicity.
  • Catalytic Hydrogenation : Raney nickel enables efficient nitro-to-amine reductions at 50 psi H₂, 80% yield.
  • Solvent Recovery : Toluene and DMF are distilled and reused, minimizing waste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.